N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide

Catalog No.
S3042545
CAS No.
1251583-94-4
M.F
C24H26N4O2S
M. Wt
434.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-...

CAS Number

1251583-94-4

Product Name

N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide

IUPAC Name

N-[5-(4-benzylpiperidine-1-carbonyl)-3-pyridin-2-yl-1,2-thiazol-4-yl]propanamide

Molecular Formula

C24H26N4O2S

Molecular Weight

434.56

InChI

InChI=1S/C24H26N4O2S/c1-2-20(29)26-22-21(19-10-6-7-13-25-19)27-31-23(22)24(30)28-14-11-18(12-15-28)16-17-8-4-3-5-9-17/h3-10,13,18H,2,11-12,14-16H2,1H3,(H,26,29)

InChI Key

ZZOILJIXVBZDOE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

solubility

not available

N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide is a complex organic compound that incorporates multiple functional groups, including a piperidine moiety, a pyridine ring, and an isothiazole structure. This compound is characterized by its unique arrangement of atoms, which contributes to its potential biological activity and applications in medicinal chemistry. The presence of the benzyl group on the piperidine enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Due to its functional groups:

  • Oxidation: The isothiazole and piperidine rings can undergo oxidation reactions, possibly yielding sulfoxides or sulfonamides.
  • Reduction: Reduction reactions can be applied to modify the carbonyl group present in the piperidine structure.
  • Substitution Reactions: The halogenated derivatives of the pyridine ring can be substituted with nucleophiles, allowing for further functionalization.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide exhibits potential pharmacological activities. Compounds with similar structures have been studied for their interactions with various biological targets, including:

  • Neurotransmitter Receptors: The piperidine moiety may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity: The isothiazole ring is known for its antimicrobial properties, indicating that this compound may possess similar effects against certain pathogens.

Preliminary studies indicate that derivatives of this compound could serve as lead compounds in drug discovery programs targeting central nervous system disorders.

The synthesis of N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.
  • Synthesis of Isothiazole: This involves reacting thioamide derivatives with α-halo ketones or aldehydes.
  • Final Coupling Reaction: The final product is obtained through a coupling reaction between the isothiazole derivative and the piperidine derivative, followed by acylation with propionic acid derivatives.

N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide has potential applications in several fields:

  • Medicinal Chemistry: As a lead compound for developing new medications targeting neurological and infectious diseases.
  • Material Science: Its unique structure may allow it to be used in synthesizing novel materials with specific electronic or optical properties.
  • Biochemical Research: It can serve as a probe to study interactions between piperidine derivatives and biological targets.

Interaction studies are crucial for understanding how N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide interacts with various biological molecules. Techniques such as:

  • Molecular Docking Studies: These can predict how the compound binds to specific receptors or enzymes.
  • In Vitro Assays: These studies assess the biological activity of the compound against target cells or organisms.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide. These include:

  • 2-(4-benzylpiperidine-1-carbonyl)-6,7-dimethylchromen-4-one
    • Structure includes a chromene ring instead of an isothiazole.
    • Potentially different biological activities due to structural changes.
  • N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
    • Contains an isoxazole instead of an isothiazole.
    • Different pharmacological profiles based on substituents.
  • (4-Benzylpiperidin-1-yl)-[5-(4-hydroxyphenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]methanone
    • Features a pyrazole ring, which may alter its interaction with biological targets.

Uniqueness

The uniqueness of N-(5-(4-benzylpiperidine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)propionamide lies in its combination of multiple heterocyclic rings (isothiazole and pyridine) along with the piperidine structure. This combination may enhance its binding affinity and selectivity toward specific receptors compared to similar compounds, making it a valuable candidate for further research in drug development and therapeutic applications.

XLogP3

4.3

Dates

Last modified: 07-24-2023

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